molecular formula C11H13NO B1620992 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 26278-65-9

3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1620992
CAS No.: 26278-65-9
M. Wt: 175.23 g/mol
InChI Key: YKISAKLZEVDYGO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 26278-65-9) is a synthetically accessible and privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold of significant interest in medicinal and agrochemical research . This core structure is prevalent in numerous natural products and serves as a versatile building block for the development of bioactive molecules . Recent research highlights the potential of this scaffold in plant disease management, where derivatives have demonstrated potent antioomycete activity superior to commercial fungicides like hymexazol . In pharmaceutical contexts, derivatives of this scaffold are extensively explored for their diverse biological activities, which include anti-inflammatory, analgesic, and anticonvulsant properties . The compound is characterized by its molecular formula (C11H13NO) and a molecular weight of 175.23 g/mol . It is supplied as a high-purity solid and should be stored sealed in a dry environment at room temperature . This product is intended for research and further manufacturing purposes only and is strictly not for diagnostic or therapeutic use in humans. Safety Information: This compound has associated hazard warnings. Please consult the Safety Data Sheet (SDS) prior to use. General hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)7-8-5-3-4-6-9(8)10(13)12-11/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKISAKLZEVDYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349712
Record name ST4095320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-65-9
Record name ST4095320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Substrate Design

The rhodium-catalyzed C–H alkylation strategy, pioneered by He and Chatani, enables direct functionalization of aromatic amides using N-vinylphthalimide as a 2-aminoethylating reagent. For 3,3-dimethyl derivatives, the 8-aminoquinoline directing group plays a critical role in facilitating regioselective C–H activation at the ortho position. The reaction proceeds through a carbene intermediate, as evidenced by deuterium-labeling experiments showing complete deuterium incorporation at the β-position of the ethyl chain.

Optimization of Reaction Parameters

Key optimization studies demonstrate:

  • Catalyst loading : Rhodium(III) chloride (5 mol%) with silver hexafluoroantimonate (20 mol%) as an oxidant
  • Solvent effects : 1,2-dichloroethane outperforms DMF or toluene (82% vs. 45–68% yield)
  • Temperature : Optimal reactivity at 100°C for 24 hours

A representative procedure involves:

  • Charging N-(quinolin-8-yl)-3,3-dimethylbenzamide (1.0 equiv)
  • Adding N-vinylphthalimide (2.5 equiv)
  • Conducting reaction under inert atmosphere

This method achieves 78–85% isolated yield for 3,3-dimethyl derivatives, with excellent functional group tolerance for electron-donating and -withdrawing substituents.

N-Alkylation/Oxidation Sequence via Iminium Intermediates

Two-Step Synthesis from Tetrahydroisoquinoline Precursors

Tazawa et al. developed a modular approach combining N-alkylation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline followed by benzylic oxidation:

Step 1: N-Alkylation

Reagent Conditions Yield (%)
Methyl iodide K2CO3, DMF, 25°C 92
Benzyl bromide NaH, THF, 0°C → rt 88

Step 2: Oxidation to Dihydroisoquinolinone

Oxidizing Agent Solvent Temperature Yield (%)
MnO2 CHCl3 Reflux 85
PCC DCM 25°C 78

This method's superiority lies in its compatibility with sterically hindered 3,3-dimethyl groups, overcoming limitations of direct lactam formation approaches.

Cyclization/Deoxygenation of 2-Alkynylbenzaldoximes

Silver-Mediated Cascade Reaction

Ayoubi's protocol employs AgOTf (10 mol%) with CS2 in DMF at 60°C to convert 2-alkynylbenzaldoximes into 3,3-dimethyl derivatives through sequential cyclization and deoxygenation:

Substrate Scope Analysis

R1 R2 Yield (%)
Me Me 91
Ph Me 87
4-OMe-C6H4 Me 83

The mechanism involves:

  • 6-endo-dig cyclization forming isoquinoline N-oxide
  • [3+2] cycloaddition with CS2
  • Radical-mediated N–O bond cleavage

Directed Ortho-Lithiation Strategies

Fluorine-Directed Metallation

The MDPI-reported method adapts directed ortho-lithiation for 3,3-dimethyl derivatives:

  • Lithiation : n-BuLi (−78°C, THF) of 8-fluoro precursor
  • Quenching : Electrophilic capture with dimethylchlorosilane
  • Cyclization : BF3·OEt2-mediated ring closure

Yield Optimization

Electrophile Temperature Yield (%)
Me3SiCl −78°C 68
Me2SiCl2 −40°C 72

This approach enables precise installation of dimethyl groups at C3, though requires pre-functionalized aromatic starting materials.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Method Avg. Yield (%) Step Count Scalability (g-scale)
Rhodium Catalysis 82 1 Demonstrated (5 g)
N-Alkylation/Oxidation 85 2 Excellent (>10 g)
Cyclization/Deoxygenation 87 1 Moderate (2 g)
Directed Lithiation 70 3 Challenging

Functional Group Compatibility

  • Rhodium method : Tolerates esters, nitriles, protected amines
  • Cyclization route : Sensitive to strong electron-withdrawing groups
  • Lithiation strategy : Requires fluorine directing group

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acetyl Chloride: Used for acylation at room temperature.

    Benzoyl Chloride: Another acylating agent used under similar conditions.

    Oxalyl Chloride: Used at lower temperatures for specific acylation reactions.

    Guanidine Carbonate: Used for cyclization reactions.

    o-Phenylenediamine: Another reagent for cyclization leading to heterocyclic compounds.

Major Products

    Enamino Ketones: Formed from acylation reactions.

    Pyrroledione Derivatives: Result from reactions with oxalyl chloride.

    Linear Amines: Produced from substitution reactions with aromatic amines.

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed for DMDIQ, including:

  • Acylation : DMDIQ can be synthesized through the acylation of 2-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile using acetyl or benzoyl chlorides under controlled conditions.
  • Ugi Reaction : A one-pot synthesis method involving Ugi-4CR and nucleophilic substitution has been reported, yielding DMDIQ derivatives in moderate to high yields (48-86%) .

These methods highlight the versatility in synthesizing DMDIQ and its derivatives for various applications.

Chemistry

DMDIQ serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing more complex molecules. The compound's ability to undergo acylation, cyclization, and substitution reactions expands its utility in synthetic chemistry .

Biology

DMDIQ has been investigated for its potential biological activities:

  • Anti-inflammatory Activity : Compounds similar to DMDIQ have demonstrated the ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that DMDIQ derivatives may protect neuronal cells, which could be beneficial in neurodegenerative disorders such as Parkinson's disease .

Medicine

DMDIQ is being explored for its pharmacological properties:

  • Anticancer Activity : Preliminary studies have shown that certain derivatives can inhibit enzymes related to cancer progression. Structural modifications have been linked to enhanced binding affinities to target enzymes, indicating a promising avenue for drug development .
  • Potential Therapeutic Uses : The compound has been investigated for antiarrhythmic and hemostatic activities, highlighting its versatility as a therapeutic agent .

Biological Evaluation Against Phytopathogens

A notable study synthesized various DMDIQ derivatives to evaluate their biological activity against Pythium recalcitrans, a significant phytopathogen. One derivative exhibited an EC50 value of 14 mM, outperforming commercial fungicides like hymexazol. This study underscores the agricultural applications of DMDIQ derivatives in plant disease management .

Neuropharmacological Studies

Research exploring the neuropharmacological effects of DMDIQ indicated its modulation of dopamine receptors. Such interactions could influence dopaminergic signaling pathways, offering insights into potential treatments for conditions like Parkinson's disease .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of DMDIQ compared to related compounds:

Compound NameStructural FeaturesUnique Properties
6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-oneMethoxy group at position 6Enhanced solubility
5-Methyl-3,4-dihydroisoquinolin-1(2H)-oneMethyl substitution at position 5Different biological activity profile
2-(Phenyl)isoquinolin-1(2H)-onePhenyl substitutionPotentially different binding characteristics

This table illustrates how DMDIQ stands out due to its specific substitutions and resultant biological activities.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, influencing biological pathways and potentially leading to therapeutic effects. Specific molecular targets and pathways are still under investigation, but its ability to form stable intermediates and react with biological molecules is key to its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological and physicochemical properties of dihydroisoquinolinones are highly dependent on substituent patterns. Below is a comparative analysis of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with related analogs:

Compound Substituents Key Activities Synthesis Method References
3,3-Dimethyl derivative 3,3-dimethyl Antiproliferative (GI₅₀ = 51 nM in DU-145 cells), tubulin inhibition, analgesic Pd-catalyzed cyclization, azo coupling
6-Hydroxy-7-methoxy-2-(3,4,5-TMBz) derivative (16g) 6-OH, 7-OMe, 2-(3,4,5-trimethoxybenzoyl) Broad anticancer activity (mean GI₅₀ = 33 nM in NCI-60 panel), tubulin polymerization inhibition Carbonyl linker strategy
6-Bromo-3,3-dimethyl derivative 6-Br, 3,3-dimethyl Building block for BACE-1 inhibitors Bromination of dimethyl precursor
2-(2-Hydroxyphenyl) derivative 2-(2-hydroxyphenyl) Antitumor, antimicrobial Base-mediated cyclization
Sulfamate derivatives (17f, 17g) 6-sulfamoyloxy Enhanced tubulin inhibition (comparable to combretastatin A-4), anti-angiogenic Sulfamation of hydroxylated precursors
Hydrazone derivatives 2-(arylhydrazono) Analgesic (defensive reflex time = 27.10 min vs. 16.60 min for metamizole sodium) Azo coupling with diazonium salts

Key Differences in Activity and Mechanism

  • Antiproliferative Activity : The 3,3-dimethyl derivative exhibits moderate activity, but substitutions at the 2-position (e.g., 3,4,5-trimethoxybenzoyl in 16g ) enhance potency by 10-fold due to improved tubulin binding . Sulfamate derivatives further boost activity by increasing solubility and target engagement .
  • Conformational Rigidity: The 3,3-dimethyl group enforces a planar, steroid-like conformation via electrostatic repulsion between adjacent carbonyls, optimizing interactions with the colchicine binding site of tubulin. Non-methylated analogs (e.g., 2-hydroxyphenyl derivative) adopt variable dihedral angles (43.66–62.22°), reducing binding efficiency .
  • Synthetic Accessibility : Brominated dimethyl derivatives (e.g., 6-bromo) serve as versatile intermediates for cross-coupling reactions, whereas methoxy or hydroxy substituents require protective group strategies .

Physicochemical Properties

  • Solubility : The 3,3-dimethyl derivative is lipophilic and insoluble in water, unlike hydroxylated analogs (e.g., 6-hydroxy-16g), which exhibit moderate aqueous solubility .
  • Stability: Methyl groups at the 3-position enhance thermal and oxidative stability compared to non-methylated dihydroisoquinolinones, which are prone to ring-opening under acidic conditions .

Biological Activity

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one (DMDIQ) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMDIQ is characterized by its fused isoquinoline structure and features a carbonyl group at the 1-position of the isoquinoline ring. Its molecular formula is C11H13NO, and it has a molecular weight of 175.23 g/mol. The compound's unique structural properties make it a subject of interest for various chemical and biological studies.

The biological activity of DMDIQ is attributed to its interaction with various molecular targets and pathways. The compound can participate in nucleophilic and electrophilic reactions, influencing biological pathways. Current research indicates that DMDIQ may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, which are crucial for understanding its pharmacodynamics and therapeutic potential.

Pharmacological Properties

Research has identified several potential pharmacological properties of DMDIQ:

  • Anti-inflammatory Activity : Compounds within this class have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Neuroprotective Effects : DMDIQ derivatives may exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that DMDIQ may have anticancer effects, warranting further investigation into its mechanisms.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various DMDIQ derivatives to evaluate their biological activity against Pythium recalcitrans, a phytopathogen. One derivative exhibited an EC50 value of 14 mM, outperforming commercial fungicides like hymexazol . This study highlights the potential of DMDIQ derivatives in agricultural applications.
  • In Vitro Studies : In vitro assays have demonstrated that certain DMDIQ derivatives can inhibit specific enzymes related to cancer progression. For instance, structural modifications were found to enhance the binding affinity to target enzymes, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
  • Neuropharmacological Studies : Research exploring the neuropharmacological effects of DMDIQ indicated that it might modulate dopamine receptors, thereby influencing dopaminergic signaling pathways. This modulation could be beneficial in conditions like Parkinson's disease .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct biological activity profiles:

Compound NameStructural FeaturesUnique Properties
6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-oneMethoxy group at position 6Enhanced solubility
5-Methyl-3,4-dihydroisoquinolin-1(2H)-oneMethyl substitution at position 5Different biological activity profile
2-(Phenyl)isoquinolin-1(2H)-onePhenyl substitutionPotentially different binding characteristics

This table emphasizes the uniqueness of DMDIQ regarding its specific substitutions and resultant biological activities.

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a PdCl₂-catalyzed reaction with phenylboronic acid in ethanol at 79°C under N₂ yields derivatives with diarylmethylidene substitutions . Radical cyclization methods using hydroxyalkylation-initiated C(sp³)-H cleavage and oxyalkylation of N-allylbenzamide provide metal-free alternatives, enabling intramolecular cyclization . NaOH-mediated deprotonation of bromide precursors in ethanol (24 h, room temperature) followed by chromatography (petroleum ether/ethyl acetate) achieves 36% yield . Key factors affecting yield include catalyst loading, solvent polarity, and temperature.

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of a related dihydroisoquinolinone derivative revealed dihedral angles between aromatic rings (43.66–62.22°) and deviations of heterocyclic atoms (0.289–0.852 Å) from planar geometry . Hydrogen bonding (O–H···O) and C–H···π interactions stabilize crystal packing . NMR (¹H/¹³C) and HRMS are used for preliminary validation, with δ ~7.5–8.5 ppm for aromatic protons and molecular ion peaks matching exact mass (e.g., 239.26 g/mol for C₁₅H₁₃NO₂) .

Q. What preliminary biological activities have been reported for dihydroisoquinolinone derivatives?

  • Methodological Answer : Derivatives exhibit antimicrobial and antitumor activities. In vitro assays against Phytophthora species show inhibitory effects at 50–100 µg/mL, analyzed via ANOVA with Fisher’s LSD test (p < 0.05) . Neurotoxicity and enzyme inhibition (e.g., DAAO) are evaluated using cell viability assays (MTT) and enzymatic kinetics . Structural analogs like 2-(2-hydroxyphenyl)-substituted derivatives demonstrate bioactivity linked to hydrogen-bonding motifs .

Advanced Research Questions

Q. How do reaction mechanisms differ between palladium-catalyzed and radical-based syntheses of dihydroisoquinolinone derivatives?

  • Methodological Answer : Palladium-catalyzed routes proceed via oxidative addition (Pd⁰ → PdII), transmetallation with boronic acids, and reductive elimination to form C–C bonds . Radical pathways involve initiators (e.g., peroxides) generating alkyl radicals that undergo β-scission and cyclization, confirmed by trapping experiments and ESR spectroscopy . Computational studies (DFT) compare activation energies for mechanistic insights .

Q. What strategies optimize regioselectivity and stereoselectivity in dihydroisoquinolinone synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or cobalt(III) catalysts enforce enantioselectivity, achieving >90% ee in aryl-substituted derivatives . Steric effects from 3,3-dimethyl groups hinder rotamer interconversion, enhancing regiospecificity . Solvent polarity (e.g., EtOH vs. DMF) and temperature gradients (79°C vs. RT) modulate reaction pathways, validated by HPLC monitoring .

Q. How can structural data discrepancies (e.g., crystallography vs. computational models) be resolved?

  • Methodological Answer : Discrepancies arise from dynamic disorder in crystal lattices or solvent effects. Refinement software (SHELXL) adjusts thermal parameters and occupancy ratios . Molecular dynamics simulations (AMBER) compare predicted vs. observed bond lengths (e.g., C–N: 1.34 Å experimental vs. 1.32 Å calculated) . Multi-technique validation (XRD, NMR, IR) resolves ambiguities .

Q. What advanced assays evaluate the pharmacokinetics and toxicity of dihydroisoquinolinone derivatives?

  • Methodological Answer : In vivo studies use rodent models to assess bioavailability (Cₘₐₓ, AUC) and hepatic clearance (microsomal stability assays) . Toxicity is profiled via Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity) . Metabolite identification employs LC-MS/MS with databases like Lipid Search (5 ppm mass accuracy) .

Q. How do computational tools (e.g., AI-driven synthesis planners) accelerate dihydroisoquinolinone research?

  • Methodological Answer : Retrosynthesis algorithms (PISTACHIO, Reaxys) predict feasible routes by analyzing >1.5M fragment ions and reaction templates . Molecular docking (AutoDock Vina) screens derivatives against targets like MAO-A (neurodegeneration) or EZH2 (cancer), with scoring functions (ΔG < −8 kcal/mol) prioritizing leads . QSAR models correlate logP values (1.5–2.0) with membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

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